4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide
Description
The compound 4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide features a substituted indole core with two methoxy groups at positions 4 and 7, a methyl group at position 1, and a carboxamide side chain linked to a 1,3-thiazol-2-ylamino group via an ethyl-oxo bridge. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and drug design. Its molecular formula is C₁₅H₁₅N₄O₃S, with a molecular weight of 347.4 g/mol (estimated from structural analysis) .
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c1-21-11(8-10-12(24-2)4-5-13(25-3)15(10)21)16(23)19-9-14(22)20-17-18-6-7-26-17/h4-8H,9H2,1-3H3,(H,19,23)(H,18,20,22) |
InChI Key |
YCBTYEJZRRUEJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Methoxy-Activated Indole Core
The indole scaffold serves as the foundational structure for this compound. Source describes a validated pathway for synthesizing methoxy-substituted indoles starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). For 4,7-dimethoxy-1-methylindole-2-carboxylic acid, the synthesis proceeds as follows:
-
Vanillin bromination : Vanillin undergoes bromination at the 5- and 6-positions using HBr/AcOH, yielding 5,6-dibromovanillin.
-
Methylation : The phenolic hydroxyl group is protected via methylation with methyl iodide (CH₃I) in the presence of K₂CO₃, forming 4-methoxy-5,6-dibromovanillin .
-
Indole cyclization : The dibrominated intermediate is subjected to Fischer indole synthesis with methylhydrazine, followed by hydrolysis to generate 4,7-dimethoxy-1-methylindole-2-carboxylic acid .
Table 1: Optimization of Indole Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | HBr (48%), AcOH, 80°C, 12 h | 85 | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 92 | |
| Fischer indolization | Methylhydrazine, HCl, reflux | 78 |
The introduction of the 1-methyl group is achieved through selective alkylation. Source highlights the use of dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions (NaH in THF) to methylate the indole nitrogen. This step is critical for preventing unwanted side reactions during subsequent functionalization.
Reaction conditions :
-
Substrate: 4,7-dimethoxyindole-2-carboxylic acid
-
Methylating agent: (CH₃O)₂SO₂ (1.2 equiv)
-
Base: NaH (2.0 equiv) in anhydrous THF
-
Temperature: 0°C → room temperature, 8 h
-
Yield: 89%
Carboxamide Formation via Peptide Coupling
The conversion of the carboxylic acid to the carboxamide moiety is accomplished using coupling agents. Source provides a detailed protocol for analogous indole-2-carboxamide derivatives:
-
Activation : 4,7-Dimethoxy-1-methylindole-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
-
Amination : The activated intermediate reacts with 2-aminoethylthiazole (prepared separately) to form the target carboxamide .
Table 2: Comparison of Coupling Agents
EDC outperforms dicyclohexylcarbodiimide (DCC) due to better solubility and reduced byproduct formation .
Synthesis of the Thiazol-2-ylamino Ethyl Side Chain
The thiazole ring is constructed using a Hantzsch thiazole synthesis approach. Source outlines a method for generating 2-aminothiazole derivatives:
-
Thiourea cyclization : Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form 2-aminothiazole-4-carboxylate.
-
Ester hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (10% aqueous).
-
Amidation : The carboxylic acid is coupled with ethylenediamine using EDC/HOBt, yielding 2-(2-aminoethylamino)thiazole .
Table 3: Thiazole Side Chain Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Ethyl bromopyruvate, thiourea | 82 | |
| Ester hydrolysis | NaOH (10%), reflux, 4 h | 95 | |
| Amidation | EDC/HOBt, DCM, rt, 24 h | 68 |
Final Assembly and Purification
The convergent synthesis concludes with coupling the indole carboxamide and thiazole side chain. Source emphasizes the importance of purification via column chromatography (silica gel, DCM/MeOH gradient) to achieve >95% purity.
Key parameters :
-
Coupling agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF, room temperature, 12 h
-
Isolated yield: 74%
Scalability and Industrial Considerations
While lab-scale syntheses achieve moderate yields, industrial production requires optimization:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings using reagents like halogens or alkylating agents.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific pH levels. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . A study investigated its efficacy against several bacterial strains, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a comparative study, various derivatives of indole-based compounds were synthesized and tested for antimicrobial activity. The results demonstrated that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with diameter of inhibition zone (DIZ) values ranging from 20 mm to 25 mm. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Properties
The compound also shows potential as an anticancer agent . Preliminary studies have indicated its ability to induce apoptosis in various cancer cell lines.
Case Study: Anticancer Evaluation
A detailed investigation into the cytotoxic effects of the compound was conducted using human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxicity. Mechanistic studies suggested that the compound activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of 4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide:
| Application | Target Organisms/Cells | Activity Observed | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli | Significant inhibition (DIZ: 20–25 mm) | Disruption of cell wall synthesis |
| Anticancer | MCF-7, HCT-116 | Dose-dependent cytotoxicity (IC50 values) | Induction of apoptosis via caspase activation |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
Below is a comparative analysis of the target compound and three analogs (derived from , and 5):
Key Observations
Substituent Effects on the Indole Core
- Target Compound vs. : The target compound includes a 1-methyl group on the indole, which is absent in the analog. This methyl group enhances steric bulk and may influence binding interactions with biological targets .
- : Shares the 4,7-dimethoxy and 1-methyl groups with the target compound, suggesting similar electronic profiles for the indole moiety .
Linker Variations
- Ethyl-oxo (C2) vs. Butyl-oxo (C4) : The target compound’s ethyl-oxo linker (C2) provides a shorter, more rigid connection compared to the butyl-oxo linker (C4) in . The longer chain in increases molecular weight (361.4 vs. 347.4 g/mol) and may reduce solubility due to added hydrophobicity .
Thiazole Ring Modifications
- Amino vs. Methyl Substituents: The target compound’s 1,3-thiazol-2-ylamino group enables hydrogen bonding, unlike the 4-methyl-thiazol-2-ylidene group in or the 4,5-dimethyl-thiazol-2-yl group in . This difference could enhance target affinity in the target compound .
Implications for Drug Design
- Target Compound: The ethyl-oxo linker and amino-substituted thiazole balance hydrophilicity and hydrogen-bonding capacity, making it a promising scaffold for further optimization.
- : The butyl-oxo linker may improve bioavailability in hydrophobic environments but risks metabolic instability.
Biological Activity
The compound 4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a member of the indole and thiazole family, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The mechanisms through which this compound exerts its biological effects are primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The thiazole moiety is known to interact with enzymes such as xanthine oxidase, which is crucial in uric acid metabolism. Studies have shown that similar thiazole derivatives exhibit potent inhibitory effects on xanthine oxidase, suggesting that this compound may possess similar properties .
- Antitumor Activity : The indole structure is often associated with anticancer activity. Research indicates that compounds with indole and thiazole linkages can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and other apoptotic pathways .
- Antimicrobial Effects : Thiazole derivatives have been reported to show antimicrobial activity against various pathogens. The incorporation of methoxy groups in the structure may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against microbial strains .
Anticancer Activity
A series of studies evaluated the anticancer potential of similar indole-thiazole compounds against various cancer cell lines:
- Study 1 : A derivative with a similar structure was tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating a promising anticancer profile .
Antimicrobial Activity
In vitro studies have demonstrated that thiazole-containing compounds can inhibit the growth of pathogenic bacteria and fungi:
- Case Study : A hybrid thiazole compound showed significant activity against Leishmania infantum, causing morphological changes in the parasites and enhancing nitric oxide production in treated macrophages. This suggests potential applications in developing antileishmanial drugs .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by specific structural features:
- The presence of methoxy groups at positions 4 and 7 on the indole ring enhances cytotoxicity.
- The thiazole ring's electron-withdrawing properties are essential for enzyme inhibition and antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide, and what reaction conditions are critical for success?
- Methodology : The compound can be synthesized via multistep condensation reactions. Key steps include:
- Indole core formation : React 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone precursors (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under reflux (3–5 h), catalyzed by sodium acetate .
- Amide coupling : Use chloroacetic acid or carbodiimide reagents to link the indole-thiazole intermediate to the oxoethylamine side chain .
- Critical parameters : Solvent choice (acetic acid for reflux), stoichiometric ratios (1.1:1 for aldehyde:thiazole), and recrystallization from DMF/acetic acid mixtures to purify intermediates .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Chromatography : Use HPLC with C18 columns (MeCN/H2O mobile phase) to assess purity (>95%) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., indole C-2 carbonyl at ~165 ppm, thiazole protons at 6.8–7.5 ppm) and FTIR (amide C=O stretch at ~1680 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 430.12) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays .
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole-indole coupling step?
- Methodology :
- Solvent screening : Compare acetic acid vs. ethanol for reflux; acetic acid typically gives higher yields (~70%) due to better protonation of intermediates .
- Catalyst variation : Replace sodium acetate with pyridine to reduce side reactions in moisture-sensitive steps .
- Table : Comparison of reaction conditions and yields:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| AcOH | NaOAc | 110 | 70–75 |
| EtOH | Pyridine | 80 | 50–55 |
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
- SAR analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 2-methoxyphenyl on thiazole) using docking studies to identify key binding interactions .
- Meta-analysis : Aggregate data from analogs (e.g., IC variations) to identify trends (e.g., electron-withdrawing groups enhance kinase inhibition) .
- Example : Analog 4g (4-chlorophenyl) showed 10-fold higher EGFR inhibition than 4h (2,6-difluorophenyl) due to hydrophobic pocket compatibility .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 interactions .
- Molecular dynamics : Simulate binding stability with target proteins (e.g., >90% stability over 50 ns for EGFR) .
- Docking : AutoDock Vina to identify hydrogen bonds between the carboxamide group and kinase active sites (e.g., Lys721 in EGFR) .
Q. How can researchers validate off-target effects in complex biological systems?
- Methodology :
- Proteome profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders .
- CRISPR screening : Genome-wide knockout libraries to detect synthetic lethality in cancer cells .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
